2-methoxy-N-(2-methylbut-3-yn-2-yl)acetamide

Description

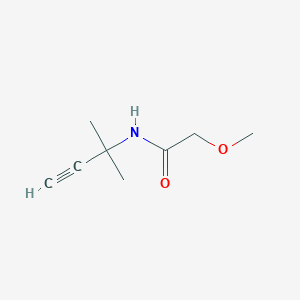

2-Methoxy-N-(2-methylbut-3-yn-2-yl)acetamide is an acetamide derivative characterized by a methoxy group at the 2-position of the acetamide core and a branched alkyne substituent (2-methylbut-3-yn-2-yl) on the nitrogen atom. This structure combines a polar methoxy group with a sterically hindered alkyne moiety, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-methoxy-N-(2-methylbut-3-yn-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-8(2,3)9-7(10)6-11-4/h1H,6H2,2-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBWNGGJGZEXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylbut-3-yn-2-yl)acetamide typically involves the reaction of 2-methylbut-3-yn-2-ol with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxyamine .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts and controlled reaction environments to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methylbut-3-yn-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

Substitution: The methoxy and acetamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 2-methoxy-N-(2-methylbut-3-yn-2-yl)acetamide as an anticancer agent. In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including gastric (NCI-N87) and colorectal (DLD-1) cancer cells. For instance, compounds incorporating similar structural motifs have been screened for their ability to inhibit cell proliferation, with some showing low micromolar cytotoxic activity .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | NCI-N87 | 14.6 |

| Chalcone Derivative A | DLD-1 | 35 - 66 |

| Quinolinone Analogue B | RPMI Myeloma | 13.0 - 17.5 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory responses in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

In addition to its medicinal applications, this compound is being explored in material science for developing new materials with specific properties due to its unique chemical structure. Its ability to undergo various chemical transformations makes it a candidate for creating functionalized polymers and nanomaterials.

Synthesis and Characterization

A detailed study conducted by researchers involved synthesizing the compound through palladium-catalyzed reactions, showcasing its effective yield and purity levels . The characterization of synthesized compounds was performed using techniques like NMR spectroscopy and IR spectroscopy.

Biological Evaluation

In another case study, a series of analogs derived from the compound were evaluated for their anticancer properties against multiple cell lines, leading to the identification of promising candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylbut-3-yn-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Methoxy-N-(2-methylbut-3-yn-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The compound can be synthesized through the reaction of 2-methoxyacetic acid with 2-methylbut-3-yne in the presence of suitable catalysts. The purity and yield of the synthesized compound are critical for subsequent biological evaluations.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neurons from oxidative stress and apoptosis. For instance, derivatives of related compounds have been tested for their ability to improve neuron survival rates under conditions mimicking ischemic stroke .

- Antitumor Activity : Preliminary studies suggest that modifications in the molecular structure can enhance anticancer properties by inducing apoptosis in cancer cells through various pathways, including inhibition of mitotic kinesins like HSET .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Cell Viability Improvement : The compound may enhance cell viability in neuronal cells subjected to oxidative stress by modulating pathways related to cellular survival and apoptosis.

- Inhibition of Proliferation : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through competitive binding to critical proteins involved in cell division .

Neuroprotective Studies

A study focused on evaluating the neuroprotective effects of related compounds found that certain derivatives significantly increased neuronal survival rates when subjected to oxidative stress conditions (e.g., oxygen-glucose deprivation). For instance, compounds with methoxy substitutions showed improved efficacy compared to their unsubstituted counterparts .

Anticancer Activity

In a separate investigation into the anticancer properties of thiazole derivatives, compounds similar to this compound were shown to inhibit HSET, leading to multipolar spindle formation in cancer cells. This resulted in increased cell death due to aberrant mitosis .

Data Tables

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Neuroprotection | 5.6 | Enhanced neuron survival |

| Compound B | Antitumor activity | 12.4 | Induces apoptosis in cancer cells |

| This compound | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.